![molecular formula C13H8FN B1362844 4-(3-Fluorophenyl)benzonitrile CAS No. 893734-52-6](/img/structure/B1362844.png)
4-(3-Fluorophenyl)benzonitrile
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Overview
Description
4-(3-Fluorophenyl)benzonitrile is a chemical compound with the CAS Number: 893734-52-6. Its molecular weight is 197.21 and its linear formula is C13H8FN .
Molecular Structure Analysis
The InChI code for 4-(3-Fluorophenyl)benzonitrile is 1S/C13H8FN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Fluorophenyl)benzonitrile include a molecular weight of 197.21 . More specific properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis of Pharmaceutical Compounds
4-(3-Fluorophenyl)benzonitrile has been identified as a significant by-product in the synthesis of pharmaceuticals like the antidepressant citalopram. Its formation is crucial for studying citalopram's quality, offering insights into the drug's synthesis efficiency and purity (Zhang Dao-zhen, 2010).
Chemical Modification and Spectroscopy
The compound has relevance in chemical modification processes like iodination under continuous flow conditions. Spectroscopic techniques like in situ NMR and IR spectroscopy have been used to study the compound's transformation and reaction mechanisms, providing a deeper understanding of its chemical behavior (Anna L. Dunn et al., 2018).
Fluorescence and Photophysical Properties
Studies on fluoro-substituted 4-(1-azetidinyl)benzonitrile derivatives, which include 4-(3-Fluorophenyl)benzonitrile, have shown that these compounds exhibit interesting fluorescence and photophysical properties. The introduction of a fluoro-substituent can lead to changes in fluorescence quantum yields and decay times, which are significant for understanding the radiationless deactivation of excited singlet states (S. Druzhinin et al., 2001).
Nonlinear Optical Materials
4-(3-Fluorophenyl)benzonitrile derivatives have been explored for their potential in nonlinear optical materials, particularly in the context of optical switching. These studies involve synthesizing and characterizing new materials, examining their crystal structure, and evaluating their optical properties (T. Chandra Shekhara Shetty et al., 2016).
Corrosion Inhibition
In the field of materials science, certain benzonitrile derivatives have been investigated for their effectiveness as corrosion inhibitors for metals in acidic environments. Research in this area includes experimental and computational studies to understand how these compounds interact with metal surfaces and inhibit corrosion (A. Chaouiki et al., 2018).
Safety and Hazards
While specific safety and hazard information for 4-(3-Fluorophenyl)benzonitrile was not found, it’s generally advisable to handle chemical compounds with care. This includes avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-(3-fluorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVGIYZVAXQZQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362705 |
Source
|
Record name | 4-(3-fluorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)benzonitrile | |
CAS RN |
893734-52-6 |
Source
|
Record name | 4-(3-fluorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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